molecular formula C10H8N4O4 B080054 Imidazole, 2-nitro-1-(p-nitrobenzyl)- CAS No. 10598-82-0

Imidazole, 2-nitro-1-(p-nitrobenzyl)-

Cat. No. B080054
CAS RN: 10598-82-0
M. Wt: 248.19 g/mol
InChI Key: RWPFPGHZOBMJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole, 2-nitro-1-(p-nitrobenzyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the imidazole family, which is a class of organic compounds that contain a five-membered ring with two nitrogen atoms. In

Mechanism of Action

The mechanism of action of Imidazole, 2-nitro-1-(p-nitrobenzyl)- is not fully understood. However, studies have shown that this compound inhibits the growth and proliferation of microorganisms by interfering with their metabolic processes. Specifically, Imidazole, 2-nitro-1-(p-nitrobenzyl)- has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects:
Imidazole, 2-nitro-1-(p-nitrobenzyl)- has been found to have several biochemical and physiological effects. Studies have shown that this compound can affect the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the synthesis of proteins. Additionally, Imidazole, 2-nitro-1-(p-nitrobenzyl)- has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Imidazole, 2-nitro-1-(p-nitrobenzyl)- is its antimicrobial and antifungal properties, which make it a useful tool in the study of microorganisms. Additionally, the synthesis method of Imidazole, 2-nitro-1-(p-nitrobenzyl)- is relatively simple and straightforward, making it easy to produce in the laboratory. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Imidazole, 2-nitro-1-(p-nitrobenzyl)-. One potential direction is the development of new drugs and therapies based on the antimicrobial and antifungal properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Imidazole, 2-nitro-1-(p-nitrobenzyl)- and its effects on various biochemical and physiological processes. Finally, the synthesis of new compounds based on Imidazole, 2-nitro-1-(p-nitrobenzyl)- may lead to the discovery of new drugs and therapies with even greater potential for biological activity.

Synthesis Methods

The synthesis method of Imidazole, 2-nitro-1-(p-nitrobenzyl)- involves the reaction of 2-nitroimidazole with p-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of Imidazole, 2-nitro-1-(p-nitrobenzyl)- as a yellow crystalline solid.

Scientific Research Applications

Imidazole, 2-nitro-1-(p-nitrobenzyl)- has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs and therapies. Additionally, Imidazole, 2-nitro-1-(p-nitrobenzyl)- has been used in the synthesis of other compounds with potential biological activity.

properties

CAS RN

10598-82-0

Product Name

Imidazole, 2-nitro-1-(p-nitrobenzyl)-

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

2-nitro-1-[(4-nitrophenyl)methyl]imidazole

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)7-12-6-5-11-10(12)14(17)18/h1-6H,7H2

InChI Key

RWPFPGHZOBMJRL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

10598-82-0

synonyms

2-Nitro-1-(p-nitrobenzyl)-1H-imidazole

Origin of Product

United States

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